(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid
Overview
Description
(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid is an organic compound with the molecular formula C14H15BO4 and a molecular weight of 258.08 g/mol . This compound is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group and a (4-methoxybenzyl)oxy substituent. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable carbon-carbon bonds .
Mechanism of Action
Biochemical Pathways
Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions , which could suggest potential involvement in various biochemical pathways.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-Methoxybenzyloxy)phenylboronic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Preparation Methods
The synthesis of (3-((4-Methoxybenzyl)oxy)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxyphenylboronic acid and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 3-hydroxyphenylboronic acid is reacted with 4-methoxybenzyl chloride in the presence of potassium carbonate and DMF. The reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.
Chemical Reactions Analysis
(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Scientific Research Applications
(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid has several applications in scientific research:
Medicinal Chemistry: Boronic acids, including this compound, are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which have applications in cancer therapy.
Material Science: This compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its ability to form stable carbon-carbon bonds.
Comparison with Similar Compounds
(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid can be compared with other boronic acids, such as:
Properties
IUPAC Name |
[3-[(4-methoxyphenyl)methoxy]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-13-7-5-11(6-8-13)10-19-14-4-2-3-12(9-14)15(16)17/h2-9,16-17H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNOCVPPEAVHKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584801 | |
Record name | {3-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-89-3 | |
Record name | {3-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4'-Methoxybenzyloxy)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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